1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol - 2007909-75-1

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol

Catalog Number: EVT-3250751
CAS Number: 2007909-75-1
Molecular Formula: C13H17NO
Molecular Weight: 203.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride

  • Compound Description: This compound serves as a precursor in the synthesis of 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. Its hydrogenation process is significantly influenced by solvents and reaction conditions. [ [] ]
  • Relevance: This compound shares the core 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl structure with 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, differing by the presence of a methylene-5,6-dimethoxy-2,3-dihydroinden-1-one substituent at the 4-position of the tetrahydropyridine ring. [ [] ]

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride

  • Compound Description: This compound is the product of the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. [ [], [], [] ]
  • Relevance: While this compound features a piperidine ring instead of the tetrahydropyridine present in 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, it retains the 1-benzylpiperidin-4-yl structural motif, highlighting the modification of the tetrahydropyridine ring through hydrogenation. [ [], [], [] ]

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3)

  • Compound Description: This compound is a dopamine D2 receptor ligand designed as a modification of the multi-target compound D2AAK1. It demonstrates nanomolar affinity to several aminergic GPCRs. [ [] ]
  • Relevance: This compound contains the 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl moiety, linking it to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol. The primary difference lies in the presence of a 5-ethoxy-1H-indole substituent at the 4-position of the tetrahydropyridine ring. [ [] ]

1-Methyl-4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine (PC-MPTP)

  • Compound Description: PC-MPTP was investigated as a potential neurotoxin but failed to induce persistent dopamine depletion in mice, unlike its analog, MPTP. [ [] ]
  • Relevance: PC-MPTP belongs to the 1-substituted-4-phenyl-1,2,3,6-tetrahydropyridine class of compounds, similar to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol. Both compounds share a tetrahydropyridine ring with a substituent at the 1-position and a phenyl group at the 4-position, though the substituents and their positions differ. [ [] ]

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Compound Description: MPTP is a well-known neurotoxin causing persistent depletion of dopamine in the striatum, leading to Parkinsonian-like symptoms. [ [], [], [], [] ]
  • Relevance: MPTP serves as the foundational structure for the 1-substituted-4-phenyl-1,2,3,6-tetrahydropyridine class, which includes 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol. They share the common tetrahydropyridine ring with a substituent at the 1-position and a phenyl ring at the 4-position. [ [], [], [], [] ]

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'Me-MPTP)

  • Compound Description: 2'Me-MPTP, like MPTP, inhibits mitochondrial electron transport at Complex I and increases lactate accumulation in mouse neostriatal slices. This suggests potential neurotoxicity similar to MPTP. [ [] ]
  • Relevance: 2'Me-MPTP is another member of the 1-substituted-4-phenyl-1,2,3,6-tetrahydropyridine class, closely related to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol. It shares the tetrahydropyridine ring, a substituent at the 1-position, and a phenyl ring at the 4-position, but with a methyl group added to the phenyl ring. [ [] ]

N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide

  • Compound Description: This compound acts as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) and shows potential for pain treatment. It exhibits good selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS). [ [] ]
  • Relevance: Although structurally distinct from 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, this compound shares the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety, emphasizing the importance of this structural motif in developing selective nNOS inhibitors. [ [] ]

1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • Compound Description: This racemic tertiary alcohol was used as a substrate in enzymatic kinetic resolution studies for the enantioselective transesterification process. [ [] ]
  • Relevance: This compound, while structurally different from 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, falls under the broader category of tertiary benzyl bicyclic alcohols, illustrating a different class of compounds with potential for enzymatic kinetic resolution. [ [] ]

1-methyl-2,3-dihydro-1H-inden-1-ol

  • Compound Description: Similar to 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, this racemic tertiary alcohol served as a substrate in enzymatic kinetic resolution studies exploring enantioselective transesterification. [ [] ]
  • Relevance: Like the previous compound, it exemplifies another tertiary benzyl bicyclic alcohol, providing an additional example of a compound class relevant to enzymatic kinetic resolution, different from 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol. [ [] ]

2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a new antiestrogen demonstrating potent inhibition of estrogen binding to ER-alpha and estrogen-stimulated growth in various tumor cell lines. Importantly, unlike tamoxifen, it lacks uterotropic effects. [ [] ]
  • Relevance: ERA-923, though not directly structurally related to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, belongs to the antiestrogen class of compounds, highlighting the diversity of biological activities associated with different chemical structures. [ [] ]

3-[2′-(dimethylamino)ethyl]2,3-dihydro-5-methoxy-1,3-dimethyl-1H-indol-2-ol

  • Compound Description: This compound acts as a key intermediate in the total synthesis of racemic and optically active compounds related to physostigmine and its ring-C heteroanalogs. [ [] ]
  • Relevance: While not directly structurally similar to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, this compound highlights the synthesis of complex heterocyclic structures with potential pharmacological activities, demonstrating the breadth of chemical space explored in drug discovery. [ [] ]

3,5-di-(1-[13C]methyl-1-methylethyl)4-hydroxytoluene (BHT-13C)

  • Compound Description: BHT-13C, a 13C-labeled version of the antioxidant butylated hydroxytoluene (BHT), was used in a study to track its metabolic fate in humans. [ [] ]
  • Relevance: BHT-13C, while not directly related to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, showcases the use of stable isotopes in studying drug metabolism, providing insights into the body's handling of various compounds. [ [] ]

1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (Bazedoxifene)

  • Compound Description: Bazedoxifene is a selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis. It exhibits estrogenic effects in bone while displaying antiestrogenic effects in breast and uterine tissues. [ [] ]
  • Relevance: While not structurally similar to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, Bazedoxifene is another example of a compound with significant biological activity, showcasing the diversity of chemical structures with therapeutic potential. [ [] ]

N-Benzyl-2-( 6-methyl ) pyridinecarbamoyl Chloride

  • Compound Description: This compound is proposed as a new reagent for direct esterification of carboxylic acids and selective benzoylation of diols, offering advantages over traditional reagents. [ [] ]
  • Relevance: While not structurally similar to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, this compound showcases the development of novel reagents for specific chemical transformations, highlighting the ongoing advancements in synthetic chemistry. [ [] ]

4-(α-L-rhamnopyranosyloxy)benzyl glucosinolate (GMG)

  • Compound Description: GMG is a natural glucosinolate found in Moringa oleifera. Upon enzymatic hydrolysis with myrosinase, it yields moringin, an isothiocyanate with potent anti-inflammatory activity. [ [] ]
  • Relevance: Though structurally distinct from 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, GMG underscores the importance of natural products as sources of bioactive compounds with therapeutic potential. Its enzymatic activation to moringin further highlights the complex interplay between natural compounds and biological systems. [ [] ]

methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside

  • Compound Description: This compound serves as an intermediate in the synthesis of C-functionalized glycosylamines, which are valuable analogs of natural sugars and potential enzyme inhibitors. [ [], [] ]
  • Relevance: While structurally unrelated to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, this compound demonstrates the synthesis of modified carbohydrates with potential biological activities, highlighting a distinct area of chemical research. [ [], [] ]

N-Benzyl-N-methylethenesulfonamide

  • Compound Description: This compound is a novel intermediate employed in the synthesis of Naratriptan, a drug used for treating migraine headaches. [ [] ]
  • Relevance: Although not directly structurally related to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, this compound showcases the development of new synthetic strategies for pharmaceutical compounds, emphasizing the ongoing efforts in improving drug production. [ [] ]

5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole

  • Compound Description: This compound serves as a precursor in the synthesis of Naratriptan using the newly developed intermediate N-benzyl-N-methylethenesulfonamide. [ [] ]
  • Relevance: While this compound is distinct from 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, it highlights the synthetic steps involved in producing Naratriptan and the importance of exploring alternative synthetic routes for pharmaceutical compounds. [ [] ]

N-benzyl-N-methyl-2-[3-(1-methyl-1, 2, 3, 6,-tetrahydro pyridine -4-yl)- 1H-indol-5-yl] ethene sulfonamide

  • Compound Description: This compound is an intermediate formed during the synthesis of Naratriptan using the new synthetic route involving N-benzyl-N-methylethenesulfonamide. [ [] ]
  • Relevance: This intermediate, though not directly structurally related to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, showcases the specific chemical transformations and intermediates involved in the production of Naratriptan through this novel synthetic pathway. [ [] ]

6-chloro-1-(2-benzyl isocyanide)-3-methylpyrimidine-2,4-(1H,3H)-diketone

  • Compound Description: This compound serves as an intermediate in the synthesis of Alogliptin, a drug used for treating type 2 diabetes. [ [] ]
  • Relevance: Although this compound does not share structural similarities with 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, it emphasizes the development of new synthetic methodologies for important pharmaceutical compounds, highlighting the ongoing innovation in medicinal chemistry. [ [] ]

(R)-tert-butyl-1-(3-(2-benzyl isocyanide)-1-methyl-2,6-dioxo-1,2,3,6-ectoine-4-yl)piperidine-3-yl carbamate

  • Compound Description: This compound is an intermediate formed in the synthesis of Alogliptin, a drug used for managing type 2 diabetes. [ [] ]
  • Relevance: While not directly structurally similar to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, this compound illustrates the synthetic steps and intermediates involved in the production of Alogliptin, highlighting the complexities of pharmaceutical synthesis. [ [] ]

8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7 -ol (SCH 23390)

  • Compound Description: SCH 23390 is a potent and selective dopamine D1 receptor antagonist. It exhibits high stereoselectivity, with its enantiomer SCH 23388 being less potent. [ [] ]
  • Relevance: While structurally distinct from 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, SCH 23390 exemplifies a compound with significant biological activity at dopamine receptors, highlighting the diverse pharmacological properties exhibited by various chemical structures. [ [] ]

methyl-2-O-benzyl-d-arabinofuranoside

  • Compound Description: This compound was identified as one of the abundant organic compounds present in the plant Vernonia amygdalina Delile, characterized using GC-MS analysis. [ [] ]
  • Relevance: Though structurally dissimilar to 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, this compound highlights the identification and characterization of various organic molecules from natural sources, underscoring the potential of plants as a source of diverse chemical structures. [ [] ]

Properties

CAS Number

2007909-75-1

Product Name

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol

IUPAC Name

1-benzyl-5-methyl-3,6-dihydro-2H-pyridin-4-ol

Molecular Formula

C13H17NO

Molecular Weight

203.28

InChI

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3

InChI Key

HSDVWHREPWIIGV-UHFFFAOYSA-N

SMILES

CC1=C(CCN(C1)CC2=CC=CC=C2)O

Canonical SMILES

CC1=C(CCN(C1)CC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.